Hexyltrichlorosilane is a colorless liquid characterized by a pungent odor. It is classified as a chlorosilane, a group of compounds where silicon is bonded to chlorine atoms along with organic groups. The chemical formula for hexyltrichlorosilane is , and it has a molecular weight of approximately 219.612 g/mol. This compound is known for its corrosive properties, particularly when it comes into contact with water or moist air, leading to the release of hydrochloric acid and heat .
HTS does not have a well-defined mechanism of action in biological systems. Its primary use in scientific research lies in its reactivity for organic synthesis.
HTS is a hazardous compound and should be handled with appropriate precautions:
Trichloro(hexyl)silane acts as a surfactant, a molecule that lowers the surface tension of liquids. This property proves valuable in various research settings:
Trichloro(hexyl)silane functions as a capping agent for silica substrates, particularly silica nanoparticles (SiNPs). It chemically binds to the surface of SiNPs, achieving several functionalities:
Beyond its established roles as a surfactant and capping agent, trichloro(hexyl)silane finds applications in other research areas:
Hexyltrichlorosilane is highly reactive, especially with water, where it undergoes hydrolysis to produce hydrochloric acid and flammable hydrogen gas:
This reaction can be vigorous and exothermic, producing toxic fumes of hydrogen chloride gas. In the presence of excess water, significant amounts of hydrogen chloride can be generated quickly . Additionally, hexyltrichlorosilane can react with various organic and inorganic acids, leading to further chemical transformations.
Hexyltrichlorosilane poses several health risks upon exposure. It is a severe irritant to the skin, eyes, and respiratory system. Inhalation can lead to symptoms such as coughing, wheezing, and potential pulmonary edema in severe cases. Skin contact can result in burns and permanent damage . Due to its corrosive nature, appropriate safety measures are critical when handling this compound.
Hexyltrichlorosilane can be synthesized through various methods, commonly involving the reaction of hexyl alcohol or hexyl chloride with silicon tetrachloride or another chlorosilane. The general synthesis pathway may include:
This method allows for the production of hexyltrichlorosilane in a laboratory setting or industrial scale .
Hexyltrichlorosilane serves as a vital chemical intermediate in the production of various organosilicon compounds and silicone-based materials. Its applications include:
Studies on hexyltrichlorosilane interactions focus on its reactivity with water and other solvents. The compound's hydrolysis leads to significant environmental concerns due to the release of hydrochloric acid and potential flammable gases. Understanding these interactions is crucial for developing safety protocols during handling and storage .
Hexyltrichlorosilane belongs to a broader class of chlorosilanes that share similar reactivity patterns but differ in their alkyl chain length or functional groups. Below is a comparison with several similar compounds:
Compound | Formula | Unique Features |
---|---|---|
Octyltrichlorosilane | Longer alkyl chain; similar reactivity | |
Butyltrichlorosilane | Shorter alkyl chain; less volatile | |
Trimethylchlorosilane | Contains methyl groups; used in different applications | |
Phenyltrichlorosilane | Contains phenyl group; used in specialty chemicals |
Hexyltrichlorosilane is unique due to its specific chain length which affects its physical properties such as volatility and reactivity compared to shorter or longer chain homologs .
Corrosive;Acute Toxic